Ethyl 3,5-dibromoisonicotinate

Organic Synthesis Physicochemical Properties Analytical Chemistry

Ethyl 3,5-dibromoisonicotinate (CAS 1214375-76-4) is a di-brominated pyridine derivative , specifically an ethyl ester of 3,5-dibromoisonicotinic acid. With a molecular weight of 308.96 g/mol and a calculated LogP of 2.58 , this compound is a research chemical supplied as a versatile building block for organic synthesis.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.957
CAS No. 1214375-76-4
Cat. No. B593880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dibromoisonicotinate
CAS1214375-76-4
Molecular FormulaC8H7Br2NO2
Molecular Weight308.957
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1Br)Br
InChIInChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
InChIKeyKWKKIQCPLDQVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-dibromoisonicotinate (CAS 1214375-76-4) Procurement Overview for Scientific Research


Ethyl 3,5-dibromoisonicotinate (CAS 1214375-76-4) is a di-brominated pyridine derivative , specifically an ethyl ester of 3,5-dibromoisonicotinic acid . With a molecular weight of 308.96 g/mol and a calculated LogP of 2.58 , this compound is a research chemical supplied as a versatile building block for organic synthesis .

Why Ethyl 3,5-dibromoisonicotinate Cannot Be Replaced by Common Analogs in Research Procurement


The strategic value of Ethyl 3,5-dibromoisonicotinate is not defined by its core pyridine scaffold, but by the specific placement of its bromine atoms at the 3- and 5-positions and its ester functionality. Simple substitution with its parent acid or alternative regioisomers is not feasible for several quantifiable reasons: the compound exhibits distinct physical properties like LogP and solubility ; its 3,5-dibromo substitution pattern creates a unique reactivity profile for cross-coupling reactions distinct from 2,6- or 2,3-dibromo analogs ; and the ethyl ester is a critical functional handle for further derivatization that differentiates it from methyl esters or free acids . These factors directly impact synthetic route design and downstream outcomes, making generic substitution a quantifiable risk.

Quantitative Evidence Guide for Ethyl 3,5-dibromoisonicotinate (CAS 1214375-76-4) Selection


Physicochemical Differentiation: LogP and Boiling Point Comparison with Free Acid

Ethyl 3,5-dibromoisonicotinate has a predicted LogP of 2.58 and a boiling point of 296.2±35.0 °C . The free acid form, 3,5-dibromoisonicotinic acid, is reported to have a boiling point of 410°C at 760 mmHg . The LogP of the acid is not directly reported but can be inferred to be significantly lower due to the lack of the ethyl ester, making the ester derivative more lipophilic.

Organic Synthesis Physicochemical Properties Analytical Chemistry

Reactivity Profile: Positional Isomer Differentiation from 2,6-Dibromoisonicotinic Acid

The 3,5-dibromo substitution pattern on Ethyl 3,5-dibromoisonicotinate provides a different electronic environment and steric profile compared to the 2,6-dibromo isomer. While specific quantitative reactivity data is unavailable in the open literature, class-level inference suggests that the 3,5-dibromo arrangement offers two distinct sites for sequential cross-coupling reactions, whereas the 2,6-isomer positions the bromines adjacent to the nitrogen atom, which can alter its reactivity and the properties of its derivatives. An analog of 2,6-Dichloroisonicotinic acid, which shares the 2,6-substitution pattern, is known to bind and inhibit tobacco catalase activity , highlighting that positional isomerism can lead to distinct biological interactions.

Cross-Coupling Medicinal Chemistry Structure-Activity Relationship

Ester Functionality: Synthetic Handle Differentiation from 3,5-Dibromopyridine

Ethyl 3,5-dibromoisonicotinate possesses an ethyl ester group at the 4-position, which is a critical functional handle not present in 3,5-dibromopyridine . This ester can be hydrolyzed to the corresponding acid or transformed into other derivatives like amides, offering a distinct synthetic entry point. A patent describes the synthesis of Ethyl 3,5-dibromoisonicotinate from 3,5-dibromopyridine, achieving a 29% yield after purification . This demonstrates that the esterified version is a separate, functionalized building block requiring additional synthetic steps.

Organic Synthesis Building Blocks Pharmaceutical Intermediates

Ester Group Variation: Ethyl vs. Methyl Ester Physicochemical Properties

Compared to the closely related methyl ester (CAS 1214375-07-1), the ethyl ester, Ethyl 3,5-dibromoisonicotinate, exhibits increased lipophilicity and a higher boiling point, consistent with the addition of a methylene unit. The methyl ester has a consensus LogP of 2.2 , while the ethyl ester's predicted LogP is 2.58 . The ethyl ester's molecular weight is 308.96 g/mol compared to 294.93 g/mol for the methyl ester.

Physicochemical Properties Drug Discovery ADME Prediction

Optimal Application Scenarios for Procuring Ethyl 3,5-dibromoisonicotinate (CAS 1214375-76-4)


Sequential Cross-Coupling for Diversified Library Synthesis

Researchers building libraries of 3,5-disubstituted pyridine derivatives for medicinal chemistry or materials science. The two bromine atoms on Ethyl 3,5-dibromoisonicotinate offer the potential for sequential cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the introduction of two different functional groups in a controlled manner . This regioselective differentiation is a key advantage over simpler mono-halogenated or differently substituted analogs.

Synthesis of Lipophilic Analogs in Drug Discovery

In structure-activity relationship (SAR) studies where increased lipophilicity is desired to improve membrane permeability or target binding in a hydrophobic pocket. With a predicted LogP of 2.58 , Ethyl 3,5-dibromoisonicotinate is a more suitable starting material than the free acid or the methyl ester (LogP ~2.2) for generating lipophilic analogs, thereby avoiding the need for additional synthetic steps to increase LogP.

Synthesis of Amide and Other Carboxylic Acid Derivatives

Projects requiring the pyridine core to be functionalized with a carboxylic acid derivative. The ethyl ester group of Ethyl 3,5-dibromoisonicotinate can be readily hydrolyzed to the corresponding acid , which in turn can be used to synthesize amides, hydrazides, or other derivatives. This offers a clear synthetic advantage over purchasing the acid itself if the ethyl ester form is more conveniently available or is a preferred intermediate for other steps.

Development of Novel Pyridine-Based Building Blocks

Specialty chemical manufacturers or research groups developing new, functionalized pyridine building blocks for sale or internal use. Ethyl 3,5-dibromoisonicotinate serves as a key intermediate for creating more complex molecules. Its availability from commercial suppliers makes it an accessible starting point for developing proprietary synthetic methodologies or novel heterocyclic scaffolds.

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